molecular formula C18H12N2O4S B11980757 2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide

2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide

Cat. No.: B11980757
M. Wt: 352.4 g/mol
InChI Key: SFBNQHCUSOEWSQ-UHFFFAOYSA-N
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Description

2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring This is followed by the cyclization of the intermediate with a chromenone derivative under specific conditions

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis. These methods are advantageous as they reduce reaction times and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and chromenone moieties can bind to active sites, inhibiting the function of the target protein. This inhibition can disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)phenol
  • 2-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one
  • 2-(1,3-Benzothiazol-2-yl)benzoic acid

Uniqueness

2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide is unique due to its combined benzothiazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C18H12N2O4S

Molecular Weight

352.4 g/mol

IUPAC Name

2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetamide

InChI

InChI=1S/C18H12N2O4S/c19-16(21)9-23-11-6-5-10-7-12(18(22)24-14(10)8-11)17-20-13-3-1-2-4-15(13)25-17/h1-8H,9H2,(H2,19,21)

InChI Key

SFBNQHCUSOEWSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC(=O)N)OC3=O

Origin of Product

United States

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